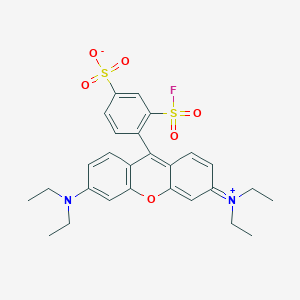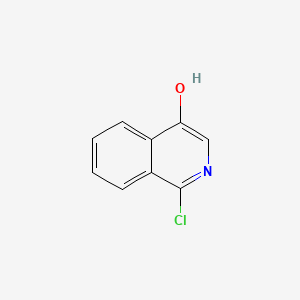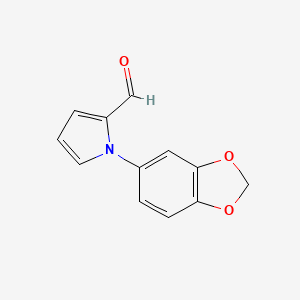![molecular formula C12H13ClF3N3O B1308559 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 338780-66-8](/img/structure/B1308559.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic compound that has a wide range of applications in the field of chemistry. It is a highly versatile molecule that has been used in various scientific research areas, such as drug discovery, chemical synthesis, and biochemistry. The molecule has been studied extensively and its structure and properties have been characterized in detail.
Scientific Research Applications
Glycine Transporter 1 Inhibition
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, with variants showing different physicochemical properties and enhanced central nervous system multiparameter optimization scores. These compounds exhibit potent GlyT1 inhibitory activity and favorable pharmacokinetics, leading to increased glycine levels in the cerebrospinal fluid of rats (Yamamoto et al., 2016).
Inhibition of PCSK9 mRNA Translation
Another application involves the inhibition of PCSK9 mRNA translation. N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation. Analogues of this chemical series, like 4d and 4g, demonstrated improved PCSK9 potency and in vitro safety profiles, compared to earlier lead structures (Londregan et al., 2018).
Rho Kinase Inhibition
N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally related to the subject compound, was developed as a Rho kinase inhibitor for potential treatment of central nervous system disorders. A scalable and facile synthesis process for this compound was established, highlighting its significance in therapeutic research (Wei et al., 2016).
Synthesis and Crystal Structure
The title compound, closely related to this compound, has been synthesized and studied for its structure using various spectroscopic methods. This includes IR spectra, NMR, and single-crystal X-ray diffraction. These studies are crucial for understanding the compound's properties and potential applications (Li et al., 2015).
Novelty in Synthesis Processes
Research has also focused on novel methods for preparing related compounds, such as 1-azabicyclo[2.2.2]octane-4-carbonitrile and 1-azabicyclo[3.2.2]nonane-5-carbonitrile, starting from pyridine-4-carboxamide. This demonstrates the ongoing interest in developing new synthetic routes for similar compounds, which can have significant implications in various fields of chemistry and pharmacology (Svoboda & Paleček, 1995).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes like acps-pptase
Mode of Action
It is suggested that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
It is known that compounds with similar structures can affect various biochemical pathways, depending on their specific targets .
Result of Action
It is suggested that the compound could have potential applications in the agrochemical and pharmaceutical industries .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This interaction is significant as it can attenuate secondary metabolism and thwart bacterial growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit microbial fatty acid synthase, a multidomain enzyme complex, thereby reducing the anabolic capacity of fatty acids and impacting cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as phosphopantetheinyl transferase by binding to their active sites, preventing their normal function . This inhibition leads to a cascade of effects, including changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, impacting its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed within the cell .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-9-5-8(12(14,15)16)6-18-11(9)19-3-1-7(2-4-19)10(17)20/h5-7H,1-4H2,(H2,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZLEJZBYZVZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)
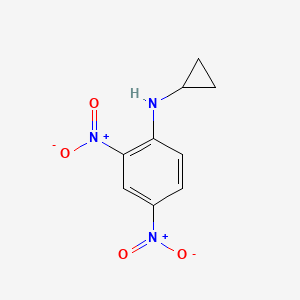

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

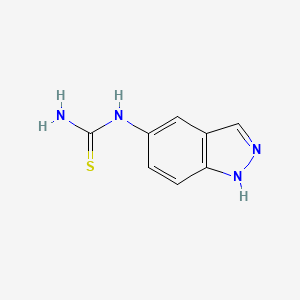
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)
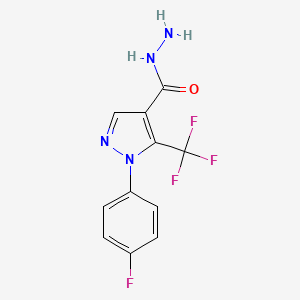
![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)
